molecular formula C16H17BrN2O3 B2534973 4-(2-bromobenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide CAS No. 439109-66-7

4-(2-bromobenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide

Cat. No. B2534973
CAS RN: 439109-66-7
M. Wt: 365.227
InChI Key: BMMDZABFVUXNPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-bromobenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide, also known as 4-BMPPC, is a novel synthetic compound with potential applications in scientific research. It is a derivatives of pyrrole, an aromatic heterocyclic compound containing a five-membered ring of atoms consisting of one nitrogen and four carbon atoms. 4-BMPPC has a wide range of applications in the field of biochemistry and physiology, and is becoming increasingly popular in laboratory experiments.

Scientific Research Applications

Synthesis and Biological Activities of Pyrrole Derivatives : A study focused on synthesizing novel pyrrole derivatives to evaluate their insecticidal and fungicidal activities. These compounds were prepared by reacting pyrazole carbonyl chloride with substituted phenylhydroxyamines, showcasing the versatility of pyrrole derivatives in developing potential agricultural agents (Zhu et al., 2014).

Antibacterial and Antifungal Properties : Another research effort synthesized a series of pyrrole–2–carboxamide derivatives and assessed them for their antibacterial activity against both Gram-positive and Gram-negative bacterial strains, as well as their antifungal activity. This study underscores the potential of pyrrole derivatives in antimicrobial applications (Mane et al., 2017).

Cytotoxicity Against Tumor Cells : Research into pyrrole-2-carboxamide derivatives also extends into the field of oncology. A study synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and evaluated their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential of these compounds in cancer research (Hassan et al., 2014).

Catalysis and Chemical Synthesis : The utility of pyrrole-2-carboxamide derivatives extends into catalysis, with a study demonstrating a copper/N-methoxy-1H-pyrrole-2-carboxamide catalyst system for the synthesis of phenothiazines. This research indicates the role of pyrrole derivatives in facilitating chemical transformations, which could be critical for pharmaceutical synthesis and material science (Huang et al., 2014).

Antibacterial Compounds from Natural Sources : Additionally, a new pyrrole compound, 1-methoxypyrrole-2-carboxamide, was isolated from Streptomyces griseocarneus SWW368, showing antibacterial properties against several pathogens. This study illustrates the potential of pyrrole derivatives sourced from nature in contributing to new antibacterial agents (Wattanasuepsin et al., 2017).

properties

IUPAC Name

4-(2-bromobenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O3/c1-22-8-4-7-18-16(21)14-9-11(10-19-14)15(20)12-5-2-3-6-13(12)17/h2-3,5-6,9-10,19H,4,7-8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMDZABFVUXNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-bromobenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.